Delta9(11)-testosterone enanthate, also known as testosterone enanthate, is a synthetic androgen, a class of hormones that play a crucial role in male reproductive biology. [, ] It is a testosterone ester, specifically the heptanoate (enanthate) ester of testosterone. [] This modification allows for a slower release of testosterone into the bloodstream when administered intramuscularly. [] While primarily recognized for its clinical applications in treating male hypogonadism, testosterone enanthate also serves as a valuable tool in various scientific research domains, including:
Delta9(11)-Testosterone enanthate is a synthetic anabolic-androgenic steroid derived from testosterone. It features a double bond between the 9th and 11th carbon atoms in its steroid structure, which enhances its anabolic properties while reducing androgenic effects. This modification makes it particularly appealing in both medical and athletic contexts, as it promotes muscle growth with fewer side effects associated with traditional testosterone derivatives.
Delta9(11)-Testosterone enanthate belongs to the class of anabolic-androgenic steroids. It is classified as a testosterone ester due to the presence of the enanthate group, which influences its pharmacokinetic properties and therapeutic applications.
The synthesis of delta9(11)-Testosterone enanthate primarily involves the deoxygenation of 9,11-epoxysteroids using hydrogen iodide. This method selectively forms delta9(11) steroids, ensuring high purity and yield. The process can be summarized as follows:
In industrial settings, the synthesis is scaled up using high-capacity reactors equipped with advanced purification techniques such as chromatography to achieve pharmaceutical-grade quality . This ensures that the final product meets stringent regulatory standards for safety and efficacy.
Delta9(11)-Testosterone enanthate has a molecular formula of and a molecular weight of approximately 398.58 g/mol. Its structure includes:
The compound's structural features contribute to its unique pharmacological profile, distinguishing it from other testosterone derivatives .
Delta9(11)-Testosterone enanthate can undergo various chemical reactions, including:
Common reagents used in these reactions include:
Delta9(11)-Testosterone enanthate exerts its effects by binding to androgen receptors located in target tissues such as muscle and bone. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The primary mechanisms involved include:
The compound acts as a prodrug, becoming biologically active upon hydrolysis to free testosterone in the body .
Delta9(11)-Testosterone enanthate appears as a white to creamy white crystalline powder at room temperature. It is characterized by:
The chemical properties include:
These properties are crucial for its formulation and application in therapeutic contexts .
Delta9(11)-Testosterone enanthate has diverse applications across various fields:
Its unique profile makes it a valuable compound for both therapeutic use and scientific research .
The synthesis of delta9(11)-testosterone derivatives has evolved significantly from early non-selective reduction methods to modern stereospecific techniques. Initial industrial approaches relied on 4-androstenedione (4-AD) reduction using sodium borohydride, but these produced undesirable diol byproducts (up to 2.0%) that complicated purification and reduced overall yields. Early esterification methods employed heptylic anhydride, which was costly and generated excessive enanthic acid waste, increasing wastewater treatment expenses [1]. The critical breakthrough came with the strategic introduction of etherification protection steps using triethyl orthoformate and pyridinium tribromide, enabling selective reduction at the C17 position while avoiding diol formation [1]. This paved the way for specialized delta9(11) modification techniques, with epoxysteroid deoxygenation emerging as the most efficient pathway for introducing the characteristic double bond between C9-C11 atoms – a structural feature that enhances anabolic properties while reducing androgenic effects compared to conventional testosterone derivatives [6].
The deoxygenation of 9,11-epoxysteroids using hydrogen iodide (HI) represents the cornerstone of modern delta9(11)-testosterone enanthate synthesis. This method achieves exceptional regioselectivity by exploiting the stereoelectronic bias of the epoxide ring, preferentially forming the thermodynamically stable delta9(11) configuration. Industrial optimization has revealed that reaction temperature control between -10°C to 5°C is critical to prevent isomerization byproducts and achieve yields exceeding 92% [6]. The reaction mechanism proceeds through SN2-type ring opening where iodide nucleophilically attacks the C11 position, followed by elimination of hydroxide to establish the double bond. Process analytical technology (PAT) monitoring shows that maintaining HI stoichiometry at 1.05–1.10 equivalents minimizes both unreacted epoxide (<0.5%) and over-reduction products [3] [6].
Table 1: Optimization Parameters for HI-Mediated Deoxygenation
Parameter | Suboptimal Range | Optimized Range | Impact on Yield |
---|---|---|---|
Temperature | >10°C | -10°C to 5°C | +32% yield increase |
HI Equivalents | 0.8–0.9 eq | 1.05–1.10 eq | Byproducts reduced 5x |
Addition Rate | Bulk addition | Controlled drip (2h) | Purity >99.5% |
Solvent System | Aqueous HI | Anhydrous toluene | Reaction rate 3x faster |
Industrial-scale purification of delta9(11)-testosterone enanthate leverages multimodal chromatography to resolve structural isomers and residual epoxysteroid intermediates. Simulated moving bed (SMB) chromatography with reversed-phase C18 silica achieves 99.8% purity by separating the delta9(11) isomer from delta8(9) and delta14(15) contaminants that differ by <0.5 min retention time [1] [6]. Reactor design innovations include continuous flow hydrogenation reactors with Pd/C cartridges that enable in-line reduction of diene impurities while maintaining 40 kg/day throughput. Crystallization optimization employs anti-solvent precipitation using methanol/water gradients (3.3:1 v/v), reducing solvent consumption by 40% compared to traditional recrystallization [1].
Table 2: Purification Performance Metrics
Technique | Purity Achieved | Throughput (kg/day) | Solvent Savings |
---|---|---|---|
Batch Chromatography | 98.5% | 5–10 | Baseline |
SMB Chromatography | 99.8% | 35–40 | 30% reduction |
Continuous Crystallization | 99.3% | 50+ | 40% reduction |
Hybrid SMB/Crystallization | 99.9% | 25–30 | 50% reduction |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7